molecular formula C14H20N2O.HCl B1574496 TC-E 5007

TC-E 5007

カタログ番号: B1574496
分子量: 268.78
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TC-E 5007 is an irreversible and selective inhibitor of dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9), with IC50 values of 145 nM and 242 nM, respectively . It exhibits high selectivity over related enzymes such as DPP-IV, DPP-2, and fibroblast activation protein (FAP), making it a valuable tool for studying the physiological roles of DPP-8/9 in immune regulation, cancer, and metabolic disorders .

特性

分子式

C14H20N2O.HCl

分子量

268.78

同義語

Alternative Name: allo-I1e-isoindoline

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

While TC-E 5007 belongs to a broader family of "TC-E" compounds, its mechanism and targets differ significantly from other members. Below is a detailed comparison with structurally or functionally related inhibitors:

TC-E 5002 (KDM7A Inhibitor)

  • Target : Histone demethylase KDM7A (IC50 = 0.2 μM) with weaker activity against KDM7B (1.2 μM) .
  • Therapeutic Application: Reduces growth of cisplatin-resistant bladder cancer cells by suppressing androgen receptor (AR) activity. In vivo studies show tumor growth inhibition in xenograft models .
  • Key Differentiator : Unlike this compound, TC-E 5002 modulates epigenetic regulation rather than protease activity. Its effects are concentration-dependent, requiring prolonged exposure for maximal efficacy .

TC-E 5003 (PRMT1 Inhibitor)

  • Mechanism : Alkylates PRMT1 via chloroacetamide groups, inhibiting breast (MCF7; IC50 = 1.97 μM) and prostate (LNCaP; IC50 = 4.49 μM) cancer cell growth .
  • Key Differentiator : TC-E 5003’s alkylating mechanism risks off-target toxicity, whereas this compound’s irreversible inhibition is more target-specific .

Tepotinib (MET Inhibitor)

  • Target : MET kinase, a receptor tyrosine kinase implicated in cancer progression .
  • Structural Comparison: Shares a pyridazinone moiety with some TC-E compounds but lacks the irreversible binding seen in this compound .

Data Table: Comparative Analysis of TC-E Compounds

Compound Target IC50 Selectivity Over Related Targets Mechanism Therapeutic Area
This compound DPP-8/DPP-9 145 nM/242 nM >100-fold vs. DPP-IV, DPP-2, FAP Irreversible Immune disorders, cancer
TC-E 5002 KDM7A 0.2 μM >55-fold vs. KDM4A, KDM6A Competitive Bladder cancer
TC-E 5003 PRMT1 1.5 μM No activity vs. PRMT4 Alkylation Breast/prostate cancer

Research Findings and Clinical Implications

  • This compound : Preclinical studies emphasize its utility in elucidating DPP-8/9’s role in immune evasion. Its selectivity reduces risks of metabolic side effects associated with pan-DPP inhibitors .
  • TC-E 5002 : Synergizes with enzalutamide in overcoming cisplatin resistance, highlighting its role in combination therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。